N-(2,4-difluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2,4-difluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17F2N3O2S2 and its molecular weight is 457.51. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitory Activities
N-(2,4-difluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogues have been synthesized and evaluated for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The compounds showed promising results as dual inhibitors, with the classical analogue being the most potent dual inhibitor of human TS and DHFR known to date. Nonclassical analogues also demonstrated moderate to potent inhibitory activities, indicating the potential for these compounds in cancer therapy and the treatment of other diseases related to these enzymes (Gangjee et al., 2008).
Crystal Structure Analysis
Crystal structure analysis of related compounds has revealed insights into the molecular conformation and interactions critical for their biological activities. Studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and similar molecules have shown folded conformations about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonds stabilizing the folded conformation. Such structural insights are crucial for understanding the mechanism of action and for the design of more potent derivatives (Subasri et al., 2016).
Antitumor Activity
Synthetic efforts have led to the development of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives with significant antitumor activities. These compounds were evaluated against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. The results indicated that several of these new compounds displayed potent anticancer activity, comparable to that of known chemotherapeutic agents, underscoring their potential as new cancer therapies (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Research into the antimicrobial activity of pyrimidine-triazole derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one has shown promising results against selected bacterial and fungal strains. These findings suggest potential applications of these compounds in the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Majithiya & Bheshdadia, 2022).
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-13-4-2-3-5-18(13)27-21(29)20-17(8-9-30-20)26-22(27)31-12-19(28)25-11-14-6-7-15(23)10-16(14)24/h2-10H,11-12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDHOQSMJHFFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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